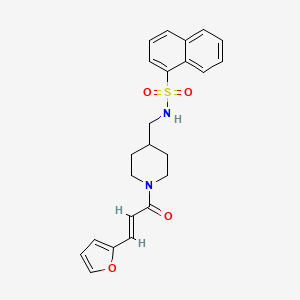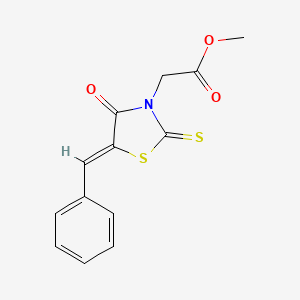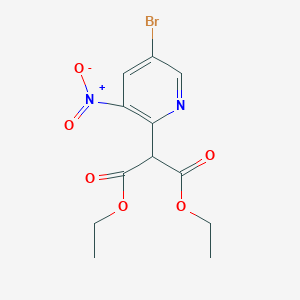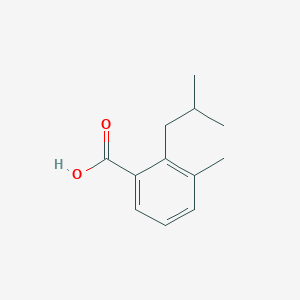![molecular formula C11H20FNO3 B2799538 Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate CAS No. 2416223-35-1](/img/structure/B2799538.png)
Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C11H20FNO3[_{{{CITATION{{{1{tert-butyl N- [ (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah93e74216?context=bbe). It is a derivative of cyclobutylcarbamate and contains a fluorine atom and a hydroxyl group in its structure[{{{CITATION{{{_1{tert-butyl N- (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl .... This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate in the presence of a suitable base[_{{{CITATION{{{1{tert-butyl N- [ (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl ...](https://www.sigmaaldrich.com/US/en/product/enamine/enah93e74216?context=bbe). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature[{{{CITATION{{{_1{tert-butyl N- (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl ....
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity[_{{{CITATION{{{_1{tert-butyl N- (1s,3s)-3- (1-fluoro-2-hydroxyethyl)cyclobutyl .... The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, resulting in different derivatives.
Substitution: Substitution reactions can occur at the fluorine or hydroxyl groups, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Hydroxylated derivatives.
Substitution: Fluorinated or hydroxylated analogs.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The exact mechanism of action of tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate depends on its specific application. Generally, it may involve interactions with biological targets such as enzymes or receptors, leading to modulation of their activity. The fluorine atom in the compound can enhance its binding affinity and selectivity towards certain targets.
Comparación Con Compuestos Similares
Tert-butyl N-(2-hydroxyethyl)carbamate
Tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate
Tert-butyl N-[trans-3-(2-amino-1-hydroxyethyl)cyclobutyl]carbamate
Uniqueness: Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate is unique due to the presence of both fluorine and hydroxyl groups in its structure, which can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-8-4-7(5-8)9(12)6-14/h7-9,14H,4-6H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCWKYXPNRVVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2799464.png)
![N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2799465.png)
![2-(9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2799466.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide](/img/structure/B2799472.png)
![ethyl 2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2799474.png)



